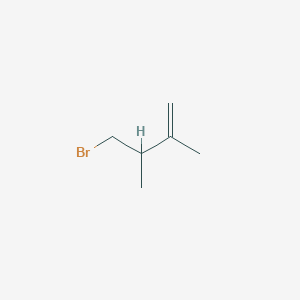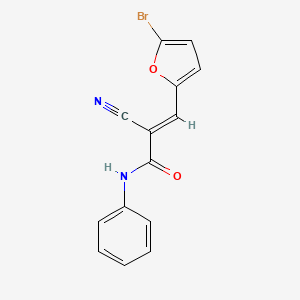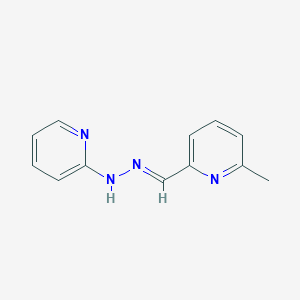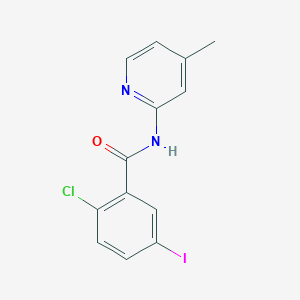
4-Bromo-2,3-dimethylbut-1-ene
Overview
Description
4-Bromo-2,3-dimethylbut-1-ene: is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by a bromine atom attached to the fourth carbon of a butene chain, which also has two methyl groups attached to the second and third carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dimethylbut-1-ene can be synthesized through various methods. One common approach involves the bromination of 2,3-dimethylbut-1-ene. This reaction typically uses bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that add to the double bond of 2,3-dimethylbut-1-ene, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of bromine in a controlled environment, along with appropriate catalysts and reaction conditions, can optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dimethylbut-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Bromine (Br2): Used for bromination reactions.
Potassium tert-butoxide (KOtBu): Used for elimination reactions.
Hydrogen halides (HX): Used for addition reactions.
Major Products:
Alcohols and Ethers: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Dihalides and Haloalkanes: Formed through addition reactions.
Scientific Research Applications
4-Bromo-2,3-dimethylbut-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical compounds, particularly those that require a brominated intermediate.
Mechanism of Action
The mechanism of action of 4-bromo-2,3-dimethylbut-1-ene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or free radicals. For example, in bromination reactions, the compound forms a bromonium ion intermediate, which then undergoes nucleophilic attack to yield the final product . The specific molecular targets and pathways depend on the type of reaction and the reagents involved.
Comparison with Similar Compounds
4-Bromo-1-butene: Another brominated alkene with a similar structure but without the methyl groups on the butene chain.
2-Bromo-3,3-dimethylbut-1-ene: A compound with a similar bromine substitution but different methyl group positioning.
Uniqueness: 4-Bromo-2,3-dimethylbut-1-ene is unique due to the presence of both bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. The specific positioning of these groups allows for selective reactions and the formation of distinct products compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-2,3-dimethylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h6H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEGBTSWRVDATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570423 | |
| Record name | 4-Bromo-2,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58654-04-9 | |
| Record name | 4-Bromo-2,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657834.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B1657836.png)
![4-[(4E)-3-methyl-5-oxo-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B1657842.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B1657844.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B1657845.png)
![4-ethoxy-3-nitro-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B1657847.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B1657848.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide](/img/structure/B1657849.png)
![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B1657852.png)
![2-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)-methylamino]benzoic acid](/img/structure/B1657853.png)
![5-Bromo-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B1657854.png)

